REACTION_CXSMILES
|
BrCCBr.I[CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].[Cu]C#N.[Cl-].[Li+].C(Cl)(=O)OCC.[C:24]([O:32][CH3:33])(=[O:31])[C:25]1[CH:30]=[CH:29][CH:28]=[N:27][CH:26]=1.[S]>O1CCCC1.C(=O)([O-])O.[Na+].[Zn].Cl[Si](C)(C)C.C1(C)C(C)=CC=CC=1>[CH2:11]([O:10][C:8](=[O:9])[CH2:7][CH2:6][C:30]1[C:25]([C:24]([O:32][CH3:33])=[O:31])=[CH:26][N:27]=[CH:28][CH:29]=1)[CH3:12] |f:3.4,9.10,^3:33|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
21 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
400 μL
|
Type
|
catalyst
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
ICCC(=O)OCC
|
Name
|
|
Quantity
|
53 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
copper(I) cyanide
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
19.4 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)Cl
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 40° C. for 3 hr
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
This mixture was added dropwise at −78° C. under an argon gas atmosphere to a mixture
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 12 hr
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
while heating to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the insoluble material was filtered off
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 140° C. for 12 hr
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/hexane=10/90→30/70)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCC1=CC=NC=C1C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.5 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |